5-(3,3-Difluorobutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-(3,3-Difluorobutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a synthetic organic compound characterized by the presence of a difluorobutan-2-yl group attached to an oxadiazole ring, which is further connected to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,3-Difluorobutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under acidic or basic conditions.
Introduction of the Difluorobutan-2-yl Group: The difluorobutan-2-yl group can be introduced via nucleophilic substitution reactions using suitable fluorinated alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(3,3-Difluorobutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(3,3-Difluorobutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Industrial Applications: It is considered for use in various industrial processes, including catalysis and the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(3,3-Difluorobutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-(3,3-Difluorobutan-2-yl)-1,2,4-oxadiazole: Lacks the carboxylic acid group, which may affect its reactivity and applications.
3-(3,3-Difluorobutan-2-yl)-1,2,4-oxadiazole-5-carboxylic acid:
5-(3,3-Difluorobutan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid: Contains a different oxadiazole ring structure, leading to variations in reactivity and applications.
Uniqueness
5-(3,3-Difluorobutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical properties and potential applications. Its difluorobutan-2-yl group and carboxylic acid functionality make it particularly interesting for medicinal chemistry and materials science research.
Properties
Molecular Formula |
C7H8F2N2O3 |
---|---|
Molecular Weight |
206.15 g/mol |
IUPAC Name |
5-(3,3-difluorobutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H8F2N2O3/c1-3(7(2,8)9)5-10-4(6(12)13)11-14-5/h3H,1-2H3,(H,12,13) |
InChI Key |
MPLCEHHELHFVQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=NO1)C(=O)O)C(C)(F)F |
Origin of Product |
United States |
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